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Background and Clinical Significance

Enalapril, an angiotensin-converting enzyme inhibitor (ACEI), is a cornerstone in managing hypertension
and heart failure in adults and has been used off-label in children for decades [1] [2]. However, its
pharmacokinetics (PK) in children are complex due to ongoing physiological maturation that affects drug

absorption, distribution, metabolism, and elimination [1] [2].

The active metabolite, enalaprilat, is responsible for the drug's therapeutic effect. Its exposure is influenced

by:

e Carboxylesterase 1 (CES1) Activity: The enzyme that converts enalapril to enalaprilat; its
expression increases with age [3].

¢ Glomerular Filtration Rate (GFR): The primary route of elimination for both enalapril and
enalaprilat; GFR matures rapidly during the first year of life [1] [3].

Furthermore, the pathophysiology of heart failure (e.g., fluid overload, reduced organ perfusion) can alter
drug disposition, necessitating disease-specific PK studies [2]. The recent LENA studies have been pivotal in
generating the data needed to support the 2023 European Medicines Agency authorization of an

orodispersible minitablet (ODMT) formulation for heart failure in children from birth to 17 years [3].
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Quantitative Pharmacokinetic Data and Covariate
Analysis

Recent population PK (PopPK) analyses have quantified the exposure of enalapril and enalaprilat in

children and identified key covariates. The following table summarizes pivotal findings from clinical studies.

Table 1: Key Pharmacokinetic Parameters of Enalapril/Enalaprilat from Pediatric Studies

Study Age AUC C~max~ t~max~ t~1/2~ Key )
. Dose Covariates
Population Range (ng-h/mL) (ng/mL) (h) (h) .
Identified
Hypertension 1mo- 0.15 mg/kg NR 24.6 - ~1 NR Age (AUC
[1] 16 yrs 45.9 of
enalaprilat
increased
with age)
Heart Failure 1mo- Age- Variable Variable  Variable NR Age,
(LENA <12 appropriate (by age (by age (by age Etiology
Studies) [2] yrs ODMT group) group) group) (DCM vs.
[4] schedule CHD)
Heart Failure 25 Age-/weight-  Model- Model- Model- Model-  Weight,
(PopPK days - dependent derived derived derived derived Age,
Analysis) [3] 2.1yrs ODMT Serum
Creatinine,
Ross Score

NR = Not Reported; DCM = Dilated Cardiomyopathy; CHD = Congenital Heart Disease

A 2025 PopPK model specifically identified the following clinically relevant covariates [3]:

¢ Weight-adjusted apparent clearance (CL/F) of enalaprilat: Increases with age and decreases with
increasing serum creatinine.

¢ Weight-adjusted apparent volume of distribution (VdIF) of enalaprilat: Decreases with increasing
Ross score (a measure of heart failure severity).
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These findings indicate that in addition to weight, age, renal function, and the severity of heart failure are

crucial for dose delineation.

Experimental Protocol: Population PK Study in
Pediatric Heart Failure

The following protocol is adapted from the LENA studies, which successfully characterized the PK of

enalapril and enalaprilat in children with heart failure [2] [3] [4].

Study Design

e Type: Prospective, open-label, multicenter, phase II/lll PK bridging study.
¢ Objective: To characterize the PK of enalapril and enalaprilat after administration of an
orodispersible minitablet (ODMT) formulation.
e Population: ACEI-naive children with heart failure due to either Dilated Cardiomyopathy (DCM) or
Congenital Heart Disease (CHD).
¢ Inclusion Criteria:
o Age: Birth to <6 years for CHD; 1 month to <12 years for DCM.
o Weight >2.5 kg.
o Diagnosis of heart failure requiring afterload reduction.
e Exclusion Criteria:
o Severe, end-stage heart failure.
o Hypotension (SBP <5th percentile for age).
o Severe renal impairment (serum creatinine >2x upper limit of normal).
o History of angioedema or hypersensitivity to ACEIs.

Dosing and Administration

¢ Formulation: Enalapril ODMT (0.25 mg or 1.00 mg strength).
¢ Dosing Schedule: Administer according to a pre-defined, age- and weight-dependent regimen for 8
weeks, with dose titration to the maximum tolerated dose.
e Example Dosing [2]:
o Age 1 month to <12 months: 0.10 mg/kg once daily.
o Age 12 months to <6 years: 0.15 mg/kg once daily.
o Age 6 years to <12 years: 0.20 mg/kg once daily (maximum 10 mg daily).
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Blood Sampling for PK Analysis

e Collect sparse blood samples (e.g., 2-4 samples per patient) at various time points post-dose to
measure concentrations of enalapril and enalaprilat.

e Sampling times should be strategically chosen to capture the absorption, distribution, and elimination
phases (e.g., pre-dose, 1-2h, 4-6h, and 10-12h post-dose).

Bioanalysis

e Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify
plasma concentrations of enalapril and enalaprilat.

Population Pharmacokinetic Modeling

e Software: Use non-linear mixed-effects modeling software (e.g., NONMEM, Monolix).

e Structural Model: Develop a combined model, typically a one-compartment model for enalapril
coupled with a one-compartment model for enalaprilat, with first-order absorption and an absorption
lag time [3].

e Covariate Model: Test the influence of demographic and clinical factors (e.g., body weight, age,
serum creatinine, heart failure etiology, Ross score) on PK parameters using stepwise covariate
modeling.

e Model Validation: Validate the final model using techniques like non-parametric bootstrap and visual
predictive checks.

The workflow for the population PK analysis is a multi-step, iterative process, as visualized below.
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Clinical Application and Dosing Implications

The findings from recent PK studies directly inform clinical practice and drug development.
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e Dosing Strategy: The approved dosing for the enalapril ODMT is an age- and weight-dependent
regimen, which aligns with the identified covariates [2] [3]. Dosing should be more conservative in
very young infants and those with impaired renal function.

¢ First Dose Monitoring: The Ross score (heart failure severity) was a significant covariate for the first
dose, suggesting that patients with more severe heart failure may have a higher initial exposure and
require closer monitoring for hypotension [3].

e Formulation Development: The successful use of ODMTs in the LENA studies highlights the
importance of age-appropriate formulations to ensure accurate dosing and adherence in pediatric
populations [2] [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Clinical Pharmacokinetics of Enalapril and Enalaprilat in ... [pmc.ncbi.nlm.nih.gov]
2. Enalapril and Enalaprilat Pharmacokinetics in Children ... [pmc.ncbi.nlm.nih.gov]
3. Implications for Safe Dosing of Enalapril (LENA Studies) [link.springer.com]

4. Enalapril and Enalaprilat Pharmacokinetics in Children ... [mdpi.com]

To cite this document: Smolecule. [enalapril pediatric pharmacokinetics dose delineation]. Smolecule,
[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b527098#enalapril-pediatric-

pharmacokinetics-dose-delineation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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